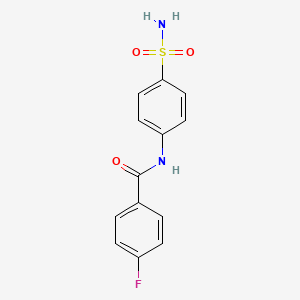

4-fluoro-N-(4-sulfamoylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJJWJLTFFSLLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Chemical Derivatization of 4 Fluoro N 4 Sulfamoylphenyl Benzamide

Advanced Synthetic Routes to the Core 4-fluoro-N-(4-sulfamoylphenyl)benzamide Structure

The construction of the 4-fluoro-N-(4-sulfamoylphenyl)benzamide core relies on the formation of a stable amide bond between two key precursors: a 4-fluorobenzoyl derivative and 4-aminobenzenesulfonamide (also known as sulfanilamide).

Optimization of this pathway involves several key techniques to ensure high yield and purity. After the reaction is complete, purification is typically achieved through methods like recrystallization from solvent mixtures (e.g., ethanol/water) or column chromatography. The progress of the synthesis is often monitored using Thin Layer Chromatography (TLC) to determine the point of completion. researchgate.net Under optimized conditions, yields for this type of synthesis can be substantial, often ranging between 70% and 90%.

The central reaction in the synthesis of 4-fluoro-N-(4-sulfamoylphenyl)benzamide is the amide bond formation. Several effective coupling strategies have been developed.

One widely used method involves the direct reaction of 4-fluorobenzoyl chloride with 4-aminobenzenesulfonamide. This reaction is often facilitated by a base, such as triethylamine (B128534), which acts as an acid scavenger.

Alternatively, "peptide coupling" reagents can be employed to facilitate the reaction directly from 4-fluorobenzoic acid, avoiding the need to first synthesize the acyl chloride. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) is a common choice for this purpose, proving effective in synthesizing a range of N-(4-sulfamoylphenyl)benzamide derivatives. researchgate.net

Another approach described for related N-substituted amidines involves the use of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to promote the reaction between a nitrile (benzonitrile) and an amine (4-aminobenzenesulfonamide). google.com

Fine-tuning reaction conditions is critical for maximizing the efficiency of the synthesis and the quality of the final product. Key parameters that are frequently optimized include the choice of solvent, reaction temperature, and purification methods.

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often selected as they enhance the reactivity of the starting materials. Temperature control is also crucial; conducting the coupling reaction at reduced temperatures, typically between 0–5°C, can help to minimize the formation of unwanted side products. The final product is often isolated and purified by precipitating the reaction mixture in water and collecting the solid via filtration, followed by recrystallization. researchgate.net

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Coupling Reagents | EDCI/HOBt | Facilitates amide bond formation directly from carboxylic acid. | researchgate.net |

| Solvent | DMF, THF (Polar Aprotic) | Enhances reactivity of reactants. | |

| Temperature | 0–5°C | Minimizes side reactions. | |

| Purification | Recrystallization (Ethanol/Water), Chromatography | Improves final product purity. | |

| Monitoring | Thin Layer Chromatography (TLC) | Tracks reaction progress to completion. | researchgate.net |

Design and Synthesis of Analogs and Derivatives of 4-fluoro-N-(4-sulfamoylphenyl)benzamide

The core structure of 4-fluoro-N-(4-sulfamoylphenyl)benzamide serves as an exemplary scaffold for creating libraries of related compounds. By systematically modifying either the fluoro-benzamide or the sulfamoylphenyl portions of the molecule, researchers can investigate how different chemical features influence biological activity.

The fluoro-benzamide portion of the molecule offers multiple sites for modification. A primary strategy involves replacing the 4-fluorobenzoyl group with other substituted benzoyl groups. This allows for the introduction of a wide array of substituents to probe electronic and steric effects. For example, derivatives have been synthesized using various substituted benzoic acids, incorporating groups such as chloro, bromo, methoxy, and nitro functionalities. nih.govnih.gov

Furthermore, the position of the fluorine atom on the phenyl ring can be altered (e.g., to the 2- or 3-position) to create constitutional isomers. nih.gov Research into related sulfamoyl-benzamide derivatives demonstrates the synthesis of compounds with diverse acyl groups, including those derived from heterocyclic carboxylic acids, which further expands the chemical space available for exploration. nih.gov

| Starting Acid/Acyl Chloride | Resulting Moiety | Potential Modification | Reference |

|---|---|---|---|

| 2-Chloro-4-nitro benzoic acid | 2-Chloro-4-nitrobenzamide | Introduction of electron-withdrawing groups. | nih.gov |

| Chlorosulfonylbenzoic acid | Sulfamoyl-benzamide | Isomeric variation of functional group placement. | nih.gov |

| 2-Fluorobenzoic acid | 2-Fluorobenzamide | Positional isomerism of the fluorine substituent. | nih.gov |

| ortho-Iodobenzoic acid | 2-Iodobenzamide | Introduction of a different halogen for further reactions. | mdpi.com |

The sulfamoylphenyl portion of the molecule is also a key target for derivatization. Modifications can be made to the sulfonamide group itself or to the attached phenyl ring.

A common strategy is the N-alkylation or N-arylation of the sulfonamide group (-SO₂NH₂) to generate secondary or tertiary sulfonamides. For instance, derivatives have been synthesized where the sulfonamide nitrogen is substituted with groups like cyclopropyl (B3062369) or benzylamine. nih.gov

Another approach involves introducing substituents onto the phenyl ring of the sulfamoylphenyl moiety. This is often achieved by starting with a substituted 4-aminobenzenesulfonamide precursor. For example, syntheses have been reported starting from substituted anilines to create more complex sulfonamide building blocks before the final coupling step. researchgate.net Studies have also shown the synthesis of derivatives where the sulfamoyl-bearing ring contains additional groups like chloro substituents, which can significantly alter the compound's properties. nih.govrsc.org

Introduction of Bridging Linkers and Heterocyclic Rings

The introduction of bridging linkers and heterocyclic rings to the 4-fluoro-N-(4-sulfamoylphenyl)benzamide scaffold is a key strategy for exploring the chemical space and modulating the physicochemical and pharmacological properties of the resulting analogs. These modifications can influence factors such as molecular flexibility, receptor-binding interactions, and metabolic stability.

Bridging Linkers:

A variety of linkers, including ether, amine, and alkyl chains, can be incorporated to connect the core structure to other pharmacophores or to create dimeric or multimeric compounds. The synthesis of derivatives featuring a phenoxy linker, for instance, has been reported. This can be achieved through a multi-step process starting with the conversion of diphenyl ether to 4-phenoxyacetophenone via a Friedel–Crafts acylation reaction. Subsequent Baeyer–Villiger rearrangement and amination can lead to the formation of a 2-(4-hydroxyphenoxy)benzamide scaffold, which can then be coupled with a suitable sulfamoylphenyl derivative.

Heterocyclic Rings:

The incorporation of heterocyclic rings, such as pyrazoles and triazoles, is a common strategy to introduce diverse functionalities and potential hydrogen bonding motifs.

Pyrazole Derivatives: The synthesis of pyrazole-containing sulfonamides can be achieved through the condensation of a substituted sulfonyl chloride with a pyrazole-containing amine, such as ampyrone (4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one). For example, reacting a substituted benzenesulfonyl chloride with ampyrone in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758) can yield the corresponding N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide derivatives.

Triazole Derivatives: Triazole moieties can be introduced through various synthetic routes. One common method involves the reaction of a precursor containing a hydrazide functionality with a thiocyanate (B1210189) to form a thiosemicarbazide (B42300), which can then be cyclized to form the triazole ring. For instance, a series of 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones were synthesized, showcasing the versatility of this approach in creating complex sulfonamide-triazole hybrids.

| Linker/Heterocycle | Synthetic Strategy | Key Reagents/Conditions | Resulting Scaffold |

| Phenoxy Linker | Friedel–Crafts acylation, Baeyer–Villiger rearrangement, amination, amide coupling | Diphenyl ether, acyl chloride, peracid, amine | 2-(4-hydroxyphenoxy)benzamide derivatives |

| Pyrazole | Condensation reaction | Substituted sulfonyl chloride, Ampyrone, Triethylamine, Dichloromethane | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamides |

| Triazole | Formation of thiosemicarbazide and subsequent cyclization | Hydrazide precursor, thiocyanate, cyclizing agent | 5-Substituted-4-aryl-s-triazole-3-thione sulfonamides |

Stereochemical Considerations in Analog Synthesis

The introduction of chiral centers into analogs of 4-fluoro-N-(4-sulfamoylphenyl)benzamide can significantly impact their biological activity due to the specific three-dimensional arrangement of atoms required for optimal interaction with biological targets. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Hydrogenation:

A powerful strategy for establishing chirality is the asymmetric hydrogenation of prochiral precursors, such as enamides. The use of chiral transition-metal catalysts, often based on rhodium, iridium, or ruthenium complexed with chiral ligands, can facilitate the enantioselective reduction of the carbon-carbon double bond in an enamide to produce a chiral amine. bohrium.comnih.govacs.org For example, N-acyl enamides can be hydrogenated with high enantioselectivity using chiral phosphoric acid catalysts. nih.gov This approach offers a direct route to enantiomerically enriched amine building blocks that can be incorporated into the final benzamide structure.

Chiral Auxiliaries:

Another established method for controlling stereochemistry involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a particular reaction. For instance, chiral oxazolidinone auxiliaries have been employed in the synthesis of α-fluoro-imides. The auxiliary is first attached to the substrate, and a subsequent fluorination reaction proceeds with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary can then be cleaved to yield the desired chiral product.

| Stereoselective Method | Description | Key Features |

| Asymmetric Hydrogenation | Enantioselective reduction of a prochiral enamide using a chiral catalyst. bohrium.comnih.govacs.orgnih.gov | High atom economy, direct route to chiral amines. bohrium.comnih.govacs.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. | High diastereoselectivity, well-established methodology. |

Scalable Synthesis and Process Chemistry Considerations

The transition from laboratory-scale synthesis to large-scale industrial production necessitates the development of robust, reproducible, and environmentally conscious synthetic protocols.

Development of Robust and Reproducible Protocols

Continuous Flow Synthesis:

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs). These include improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for higher yields and purity. nih.govgoflow.at The synthesis of N-arylbenzamides has been successfully demonstrated in flow reactors. nih.gov Furthermore, the synthesis of sulfonyl chlorides, key precursors for sulfonamides, has been optimized in a continuous flow system, offering a safer and more efficient alternative to conventional methods. goflow.at

Process Analytical Technology (PAT):

The implementation of Process Analytical Technology (PAT) is crucial for ensuring the robustness and reproducibility of a manufacturing process. pharmoutsourcing.comrsc.orgresearchgate.netacs.org PAT involves the use of real-time analytical tools, such as Fourier-transform infrared spectroscopy (FTIR) and online high-performance liquid chromatography-mass spectrometry (UPLC-MS), to monitor critical process parameters and quality attributes during the synthesis. pharmoutsourcing.comrsc.org This allows for a deeper process understanding and enables real-time control, leading to consistent product quality and reduced batch-to-batch variability. pharmoutsourcing.comresearchgate.netacs.org

| Technology | Application in Scalable Synthesis | Benefits |

| Continuous Flow Synthesis | Synthesis of N-arylbenzamides and their precursors. nih.govgoflow.at | Improved safety, enhanced heat and mass transfer, higher yields and purity. nih.govgoflow.at |

| Process Analytical Technology (PAT) | Real-time monitoring and control of critical process parameters. pharmoutsourcing.comrsc.orgresearchgate.netacs.org | Increased process understanding, consistent product quality, reduced variability. pharmoutsourcing.comresearchgate.netacs.org |

Environmentally Conscious Synthetic Approaches

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize the environmental impact of synthetic processes.

Use of Greener Solvents:

A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water has been successfully employed as a solvent for the synthesis of sulfonamides, often under dynamic pH control, which eliminates the need for organic bases and simplifies product isolation to a simple filtration step. sci-hub.sersc.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also emerged as promising green reaction media for sulfonamide synthesis. researchgate.net

Catalyst-Free and Alternative Catalytic Systems:

The development of catalyst-free reaction conditions represents a significant advancement in green synthesis. The synthesis of sulfonamides and sulfonylazides has been achieved in high yields and selectivities without the need for a catalyst. researchgate.net Additionally, the use of more environmentally friendly catalysts, such as those based on organoboron compounds for amide bond formation, is being explored to replace traditional, often toxic, coupling reagents.

| Green Chemistry Approach | Description | Examples and Benefits |

| Greener Solvents | Replacement of hazardous organic solvents with alternatives like water or deep eutectic solvents (DESs). sci-hub.sersc.orgresearchgate.net | Reduced environmental impact, simplified workup procedures. sci-hub.sersc.org |

| Catalyst-Free Synthesis | Development of reaction protocols that proceed efficiently without the need for a catalyst. researchgate.net | Elimination of catalyst-related costs and waste. researchgate.net |

| Alternative Catalysis | Use of environmentally benign catalysts, such as organoboron compounds. | Reduced toxicity and waste compared to traditional coupling reagents. |

Mechanistic Pharmacology and Molecular Target Interactions of 4 Fluoro N 4 Sulfamoylphenyl Benzamide

Identification and Validation of Primary Molecular Targets

There is no specific information available in the reviewed literature detailing the identification or validation of primary molecular targets for 4-fluoro-N-(4-sulfamoylphenyl)benzamide.

Carbonic Anhydrase: The sulfonamide group (-SO2NH2) is a well-established zinc-binding pharmacophore that confers inhibitory activity against carbonic anhydrase (CA) isoenzymes. nih.gov Various derivatives of benzenesulfonamides and related structures are frequently explored as CA inhibitors. nih.govrsc.orgnih.gov For instance, studies on other complex sulfonamide derivatives have shown potent, isoform-selective inhibition of CAs, including those relevant to cancer (hCA IX) and pathogens (VchCAs). nih.govrsc.org However, no published studies provide specific inhibition constants (Kᵢ) or IC₅₀ values for 4-fluoro-N-(4-sulfamoylphenyl)benzamide against any CA isoform.

Acetylcholinesterase: While some complex benzamide (B126) derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, there is no data to suggest that 4-fluoro-N-(4-sulfamoylphenyl)benzamide has been profiled for this activity.

Urease: The structural similarity of sulfonamides to urea (B33335) suggests they could act as urease inhibitors. nih.gov Research into conjugating sulfonamides with other chemical moieties has produced compounds with significant urease inhibitory activity. nih.govacs.org For example, conjugates of diclofenac (B195802) and mefenamic acid with various sulfa drugs have demonstrated competitive or mixed-mode inhibition of urease. acs.org Despite this, no specific kinetic data for 4-fluoro-N-(4-sulfamoylphenyl)benzamide as a urease inhibitor is available.

No studies detailing the receptor binding profile or affinity (such as Kᵢ or Kₔ values) of 4-fluoro-N-(4-sulfamoylphenyl)benzamide for any specific receptor have been found in the available literature. Research on other, structurally distinct benzamide derivatives has shown affinity for targets like dopamine (B1211576) receptors, but these findings cannot be extrapolated to the compound . nih.gov

There is no evidence in the reviewed literature to indicate that 4-fluoro-N-(4-sulfamoylphenyl)benzamide has been evaluated for its modulatory effects on voltage-gated sodium channels, the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), or any other ion channels.

Elucidation of Mechanism of Action at the Cellular Level

Due to the absence of primary target identification, research into the cellular mechanisms of action for 4-fluoro-N-(4-sulfamoylphenyl)benzamide has not been published.

No data from cell-based functional assays for 4-fluoro-N-(4-sulfamoylphenyl)benzamide are available. Studies on different, more complex sulfonamide derivatives have shown effects such as cell cycle arrest in cancer cell lines, but this is not specific to the requested compound. nih.gov

There is no information regarding the effects of 4-fluoro-N-(4-sulfamoylphenyl)benzamide on any intracellular signaling pathways.

Cellular Uptake and Subcellular Localization Studies

Information regarding the cellular uptake and subcellular localization of 4-fluoro-N-(4-sulfamoylphenyl)benzamide is not available in published scientific literature.

Studies of this nature are crucial for understanding how a compound reaches its potential intracellular targets. The methods typically employed for such investigations would include:

In Vitro Cell-Based Assays: Using techniques like high-content imaging or fluorescence microscopy with a labeled version of the compound to visualize its entry and distribution within cultured cells.

Quantitative Analysis: Employing methods such as liquid chromatography-mass spectrometry (LC-MS) on cellular fractions (e.g., cytoplasm, nucleus, mitochondria) to determine the concentration of the compound in different subcellular compartments.

Without such studies, the ability of 4-fluoro-N-(4-sulfamoylphenyl)benzamide to cross cellular membranes and its distribution within the cell remain undetermined.

Comprehensive Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Fluoro N 4 Sulfamoylphenyl Benzamide Derivatives

Systematic Investigation of Substituent Effects on Biological Activity

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov The fluorine atom on the 4-fluoro-N-(4-sulfamoylphenyl)benzamide scaffold is a key feature. Its high electronegativity and ability to form strong C-F bonds can influence the electronic properties of the entire molecule, affecting how it interacts with its biological target. nih.gov

While direct comparative studies on the positional isomers (e.g., 2-fluoro or 3-fluoro vs. 4-fluoro) of N-(4-sulfamoylphenyl)benzamide are not extensively detailed in the available literature, the principles of fluorine substitution suggest that the position would be critical. A fluorine atom at the 4-position, as in the parent compound, exerts a strong electron-withdrawing effect through both inductive and resonance effects, which can modulate the acidity of the amide N-H and the hydrogen bonding capability of the carbonyl oxygen. This can lead to altered binding interactions with target proteins. researchgate.net Furthermore, fluorine substitution is known to increase lipophilicity, which can enhance cell membrane permeability. nih.gov The specific placement at the para-position often provides a favorable balance of electronic and steric properties that can optimize target engagement without introducing significant steric hindrance.

The sulfamoylphenyl group is a crucial component for target recognition and binding. The sulfonamide group (-SO₂NH₂) is a key pharmacophoric element, capable of acting as a hydrogen bond donor and acceptor, which allows it to form strong interactions with amino acid residues in a protein's active site. This moiety is a bioisostere of a carboxylic acid group and is essential for the activity of many classes of drugs, including antibacterial agents and enzyme inhibitors.

SAR studies on related N-substituted sulfamoylbenzamide derivatives targeting the STAT3 signaling pathway have demonstrated the importance of the terminal sulfonamide. In one study, the unsubstituted sulfonamide (-SO₂NH₂) was found to be critical for activity. Modification by substituting the hydrogens with various groups led to a significant decrease in inhibitory potency, as shown in the table below.

Table 1: Effect of N-Substitution on the Sulfonamide Moiety on STAT3 Inhibition

| Compound | R Group on -SO₂NHR | IC₅₀ (μM) in MDA-MB-231 cells |

|---|---|---|

| B1 | -H | 1.11 |

| B2 | -CH₃ | 4.89 |

| B3 | -CH₂CH₃ | 14.12 |

| B4 | -(CH₂)₂CH₃ | 10.33 |

| B5 | -Cyclopropyl | 11.21 |

Data sourced from a study on N-substituted sulfamoylbenzamide STAT3 inhibitors.

This data clearly indicates that the primary sulfonamide is preferred for this specific target, suggesting it forms key hydrogen bonds that are disrupted by the introduction of alkyl or cycloalkyl groups. The sulfamoylphenyl ring itself provides a rigid scaffold that properly orients the sulfonamide group for optimal interaction within the binding pocket.

The central benzamide (B126) core serves as a rigid linker connecting the fluorophenyl and sulfamoylphenyl moieties, ensuring a specific spatial orientation that is critical for biological activity. The amide linkage (-CONH-) is a key hydrogen bonding motif, participating in crucial interactions with protein backbones.

Studies on benzamide-acetamide pharmacophores containing a sulfonamide group as urease inhibitors highlight the importance of the core structure. In these studies, the benzamide portion provides the foundational scaffold upon which other functional groups are positioned. Modifications to the ring attached to the carbonyl group (in the parent compound, the 4-fluorophenyl ring) or the aniline-derived portion (the sulfamoylphenyl ring) directly impact potency. For instance, derivatives of 2-((2,3-dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide showed potent urease inhibition, with the entire benzamide structure acting as a key pharmacophore for binding to the enzyme's active site.

Identification of Key Pharmacophoric Elements and Bioisosteric Replacements

The development of potent and selective derivatives relies on identifying the essential structural features required for biological activity and strategically replacing certain functional groups with bioisosteres to enhance pharmacological properties.

Based on SAR studies of related compounds, a general pharmacophore model for N-(sulfamoylphenyl)benzamide derivatives can be proposed. The essential features include:

An aromatic ring with an electron-withdrawing substituent: Represented by the 4-fluorophenyl group, this feature likely engages in hydrophobic or π-π stacking interactions. The fluorine atom acts as a hydrogen bond acceptor and modulates the electronic character of the ring.

A central amide linker: This group serves as a rigid scaffold and provides critical hydrogen bond donor (N-H) and acceptor (C=O) sites.

A second aromatic ring: The phenyl ring of the sulfamoylphenyl moiety, which acts as a spacer and contributes to binding through hydrophobic interactions.

A sulfonamide group: This is a key hydrogen bonding feature, often acting as a zinc-binding group in metalloenzymes or forming directional hydrogen bonds with polar residues in the target protein's active site.

Molecular docking studies of related sulfonamide-containing urease inhibitors have shown that the sulfamoylphenyl moiety binds within the active site, with the sulfonamide oxygen atoms coordinating with key metal ions (e.g., nickel) and the terminal -NH₂ forming hydrogen bonds with nearby amino acid residues.

Bioisosteric replacement is a powerful strategy to fine-tune the activity, selectivity, and pharmacokinetic properties of a lead compound. For 4-fluoro-N-(4-sulfamoylphenyl)benzamide derivatives, several bioisosteric modifications can be considered.

One common strategy involves replacing the amide bond with other groups like 1,2,4-oxadiazoles, triazoles, or sulfonamides to improve metabolic stability while maintaining key interactions. uq.edu.au For example, replacing an amide with a sulfonamide can maintain the hydrogen bonding pattern while increasing hydrophobicity and solubility. mdpi.com

Another key area for modification is the sulfonamide group itself. While primary sulfonamides are often optimal, their properties can be modulated by replacing them with bioisosteres like sulfoximines. Sulfoximines are mono-aza analogues of sulfones and can offer a different three-dimensional structure and hydrogen bonding capability, potentially leading to improved potency or a different selectivity profile.

The table below illustrates how substitutions on the sulfonamide nitrogen with various heterocyclic rings, a form of bioisosteric replacement, can modulate inhibitory activity against the urease enzyme.

Table 2: Bioisosteric Replacement on the Sulfonamide Moiety of a Benzamide-Acetamide Scaffold as Urease Inhibitors

| Compound | R Group on -SO₂NHR | IC₅₀ (μM) |

|---|---|---|

| 4 | -H | 3.59 ± 0.07 |

| 6 | 2-Thiazolyl | 16.19 ± 0.21 |

| 7 | 2-Pyrimidinyl | 14.80 ± 0.27 |

| 8 | 4-Methyl-2-pyrimidinyl | 9.50 ± 0.28 |

| 9 | 5-Methyl-3-isoxazolyl | 15.86 ± 0.25 |

Data adapted from a study on diclofenac-sulfa drug conjugates as urease inhibitors, illustrating the principle on a related scaffold.

These findings demonstrate that while the primary sulfonamide is highly effective, strategic replacement with specific heterocyclic groups can retain significant activity, offering a route to modulate properties like solubility and pharmacokinetics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery and development for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs and optimizing lead compounds.

Data Set Selection: A series of 4-fluoro-N-(4-sulfamoylphenyl)benzamide analogs with experimentally determined biological activities (e.g., inhibitory constants like IC₅₀ or Kᵢ) would be compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive ability.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., partial charges, dipole moment), and topological or 3D properties (e.g., molecular shape, surface area).

Model Building: Statistical methods are employed to establish a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

For instance, a hypothetical QSAR model for a series of 4-fluoro-N-(4-sulfamoylphenyl)benzamide derivatives might take the form of a linear equation:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the β values are the coefficients for each descriptor, indicating their relative importance and whether they positively or negatively contribute to the activity.

Studies on structurally related sulfonamides and benzamides have highlighted the importance of certain descriptors. For example, research on various sulfonamide inhibitors has indicated that molecular shape, size, and the presence of specific fragments like fluorine can significantly influence their inhibitory action against enzymes like carbonic anhydrase. It has been noted that the inclusion of fluorine atoms can increase the activity of inhibitors against certain isoforms.

The development of a robust QSAR model would enable the virtual screening of a large library of designed analogs of 4-fluoro-N-(4-sulfamoylphenyl)benzamide, allowing for the prioritization of compounds with the highest predicted activity for synthesis and biological testing.

Table 1: Hypothetical Molecular Descriptors for a QSAR Model of 4-fluoro-N-(4-sulfamoylphenyl)benzamide Derivatives

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Represents the lipophilicity of the molecule, which can affect cell membrane permeability and binding to hydrophobic pockets in the target enzyme. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Influences hydrogen bonding potential and membrane permeability. |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule | Can be related to the size and bulk of the molecule, affecting its fit within the active site of a target. |

| Number of Hydrogen Bond Donors/Acceptors | Count of atoms that can donate or accept hydrogen bonds | Crucial for specific interactions with amino acid residues in the enzyme's active site. |

| Dipole Moment | A measure of the polarity of the molecule | Can influence long-range electrostatic interactions with the target protein. |

| Jurs Descriptors | A set of descriptors encoding information about molecular shape and electronic properties | Can provide a more detailed representation of the molecule's structure-activity relationship. |

The reliability and predictive power of a QSAR model are paramount. Therefore, rigorous statistical validation is a mandatory step before a model can be used for designing new compounds. Validation is typically performed through both internal and external methods.

Internal Validation: This process assesses the robustness and stability of the model using the training set data. A common technique is cross-validation, particularly the leave-one-out (LOO) method. In LOO cross-validation, one compound is removed from the training set, a new model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then evaluated based on the cross-validated correlation coefficient (q²).

External Validation: This is considered the most stringent test of a model's predictive capability. The model developed using the training set is used to predict the biological activities of the compounds in the test set, which were not used in the model's construction. The predictive correlation coefficient (R²_pred) is then calculated to assess the agreement between the predicted and experimental activities for the test set compounds.

A statistically robust and predictive QSAR model is generally characterized by high values of the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²), and a low value for the standard error of the estimate (SEE). The Fisher statistic (F-value) is also used to assess the statistical significance of the regression model.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² (Squared Correlation Coefficient) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. Measures the goodness of fit. | > 0.6 |

| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through internal cross-validation. | > 0.5 |

| R²_pred (Predictive R² for external test set) | Measures the predictive power of the model for an external set of compounds. | > 0.5 |

| SEE (Standard Error of Estimate) | A measure of the absolute error of the model's predictions. | As low as possible |

| F-value (Fisher's test value) | Indicates the statistical significance of the model. | High value |

Interpretation of QSAR Models:

Once a QSAR model is validated, it can be interpreted to gain insights into the structure-activity relationships of the 4-fluoro-N-(4-sulfamoylphenyl)benzamide derivatives. The coefficients of the descriptors in the QSAR equation reveal which molecular properties are most influential for the biological activity. For example, a positive coefficient for a descriptor like logP would suggest that increasing lipophilicity is favorable for activity, while a negative coefficient would indicate the opposite.

By analyzing the contributions of different descriptors, medicinal chemists can understand the key structural features required for potent activity. This knowledge can then be applied to the rational design of new analogs with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. For instance, if the model indicates that a smaller molecular volume is beneficial, new analogs could be designed with less bulky substituents. Conversely, if specific hydrogen bonding interactions are highlighted as important, functional groups capable of forming such bonds could be incorporated into new designs. This iterative process of QSAR model development, interpretation, and analog design is a cornerstone of modern drug discovery.

Advanced Computational Chemistry and Molecular Modeling of 4 Fluoro N 4 Sulfamoylphenyl Benzamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 4-fluoro-N-(4-sulfamoylphenyl)benzamide, and a protein target.

Molecular docking simulations are employed to predict how 4-fluoro-N-(4-sulfamoylphenyl)benzamide fits into the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their binding affinity. For sulfonamide-containing compounds, common protein targets include enzymes like carbonic anhydrases, kinases, and as demonstrated in studies of similar molecules, α-glucosidase and α-amylase. nih.gov

The predicted binding pose of 4-fluoro-N-(4-sulfamoylphenyl)benzamide would likely reveal key interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The sulfonamide group (-SO2NH2) and the amide linkage (-CONH-) are rich in hydrogen bond donors and acceptors. The oxygen atoms of the sulfonyl group and the carbonyl group can act as hydrogen bond acceptors, while the NH protons can act as donors.

Hydrophobic Interactions: The aromatic rings, the fluorophenyl group and the sulfamoylphenyl group, are expected to form hydrophobic interactions with nonpolar residues in the active site.

Pi-Pi Stacking: The presence of two aromatic rings allows for potential pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atom can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity.

A hypothetical docking result of 4-fluoro-N-(4-sulfamoylphenyl)benzamide into a protein active site, for instance, α-glucosidase, might reveal the interactions detailed in the table below. nih.gov

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Ser |

| Hydrogen Bond (Donor) | Sulfonamide N-H | Asp, Glu |

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Arg, Lys, His |

| Hydrogen Bond (Acceptor) | Sulfonyl Oxygens | Arg, Lys, Asn, Gln |

| Hydrophobic | Fluorophenyl Ring | Val, Leu, Ile, Ala, Met |

| Hydrophobic | Phenyl Ring of Sulfamoyl Moiety | Pro, Phe, Trp |

| Pi-Pi Stacking | Fluorophenyl Ring | Phe, Tyr, Trp |

Hotspot mapping is a computational method used to identify regions within a protein's binding site that are energetically favorable for binding. These "hotspots" are areas where a ligand can make significant contributions to the binding free energy. By identifying these regions, medicinal chemists can strategically modify the ligand to enhance its potency and selectivity.

For 4-fluoro-N-(4-sulfamoylphenyl)benzamide, hotspot mapping of its target's active site would highlight key areas for optimization. For example, if a hydrophobic pocket is identified as a hotspot and is not fully occupied by the fluorophenyl ring, extending this part of the molecule with an additional hydrophobic group could lead to improved binding affinity. Conversely, if a region with strong hydrogen bonding potential is identified near the sulfonamide group, modifications to enhance these interactions could be explored. This analysis guides the rational design of more effective derivatives.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. These calculations are crucial for understanding the reactivity and stability of 4-fluoro-N-(4-sulfamoylphenyl)benzamide.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. researchgate.net The energy and shape of these orbitals are fundamental to understanding a molecule's chemical reactivity and its ability to participate in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. nih.gov

For 4-fluoro-N-(4-sulfamoylphenyl)benzamide, the HOMO is likely to be localized on the electron-rich sulfamoylphenyl ring, indicating its role as an electron donor. The LUMO, on the other hand, might be distributed over the electron-withdrawing fluorobenzoyl moiety, highlighting its capacity to accept electrons. A hypothetical FMO analysis for this compound is presented below.

| Parameter | Hypothetical Value (eV) | Significance |

| HOMO Energy | -6.5 | Represents the energy of the highest energy electrons; indicates the electron-donating ability. |

| LUMO Energy | -1.5 | Represents the energy of the lowest energy available orbital; indicates the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, providing insights into its electrophilic and nucleophilic regions. Red-colored regions on an ESP map indicate areas of negative electrostatic potential, which are prone to electrophilic attack, while blue regions represent positive electrostatic potential, indicating nucleophilic sites.

For 4-fluoro-N-(4-sulfamoylphenyl)benzamide, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and sulfonyl groups, as well as the fluorine atom, making these sites potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the amide and sulfonamide groups would exhibit positive potential, marking them as hydrogen bond donors. This information is invaluable for predicting noncovalent interactions with a protein target.

Molecular Dynamics (MD) Simulations for Conformational Landscape

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD provides a detailed view of the conformational landscape of a compound, revealing its flexibility and the different shapes it can adopt.

For 4-fluoro-N-(4-sulfamoylphenyl)benzamide, MD simulations can be used to explore its conformational flexibility in an aqueous environment or when bound to a protein. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the ligand over time from a reference structure. A stable RMSD plot indicates that the ligand has reached a stable conformation within the binding site. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuations of individual atoms or groups of atoms. This can highlight which parts of the molecule are more flexible or rigid. For instance, the aromatic rings are expected to be relatively rigid, while the amide and sulfonamide linkages may show more flexibility.

Conformational Clustering: By analyzing the trajectory of the MD simulation, different stable conformations of the ligand can be identified and clustered. This provides a picture of the accessible conformational states of 4-fluoro-N-(4-sulfamoylphenyl)benzamide.

These simulations are crucial for a more realistic understanding of the ligand-protein interaction, as they account for the dynamic nature of both the ligand and the protein, which is not fully captured by static docking models.

Exploration of Ligand-Target Complex Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the physical movements of atoms and molecules, providing insights into the dynamics and stability of ligand-target complexes over time. nih.gov For compounds like 4-fluoro-N-(4-sulfamoylphenyl)benzamide, MD simulations can elucidate the binding modes and interaction energies with their biological targets.

Research on structurally related sulfonamides has utilized MD simulations to characterize interactions with enzymes like triose phosphate (B84403) isomerase (TPI). peerj.com These studies calculate the interaction energies using methods such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the complex over the simulation period. A stable RMSD suggests that the ligand remains securely in the binding site. nih.gov

Key interactions contributing to the stability of such complexes typically include hydrogen bonds, electrostatic interactions, and hydrophobic interactions with active site residues. nih.gov For instance, in related sulfonamide derivatives, strong and favorable van der Waals interactions and non-polar solvation energies have been identified as crucial for binding affinity. peerj.com These computational approaches allow for a detailed understanding of the specific amino acid residues that are vital for anchoring the ligand within the target's active site. peerj.comnih.gov

| Target and Binding Site | Binding Energy (kJ/mol) | Key Favorable Interactions |

|---|---|---|

| pTPI (Dimer Interface) | -42.91 | Van der Waals, Non-polar Solvation |

| pTPI (Active Site) | -71.62 | Van der Waals, Non-polar Solvation |

| hTPI (Dimer Interface) | -41.32 | Van der Waals, Non-polar Solvation |

| hTPI (Active Site) | -84.40 | Van der Waals, Non-polar Solvation |

Conformational Sampling of Free and Bound Ligand States

The biological activity of a molecule like 4-fluoro-N-(4-sulfamoylphenyl)benzamide is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt by rotation about single bonds.

In its free state (unbound in solution), the molecule can exist as an ensemble of different conformations. However, when it binds to a biological target, it typically adopts a specific, lower-energy conformation known as the "bioactive conformation." Understanding the conformational preferences in both free and bound states is critical for drug design.

X-ray crystallography studies on related benzamide (B126) derivatives provide precise information on their solid-state conformation, which can be used as a starting point for computational modeling. nih.gov For example, in the structure of 2-fluoro-N-(4-methoxyphenyl)benzamide, the fluorobenzene (B45895) and methoxybenzene rings are inclined at specific angles relative to the central amide portion of the molecule. nih.gov Computational methods, such as molecular dynamics simulations, can then be used to sample the full range of accessible conformations for the ligand, both when it is free and when it is interacting with a protein's binding pocket. nih.gov This sampling helps to identify the most stable bound conformations and the energetic penalties associated with adopting the bioactive conformation.

In Silico ADME and Pharmacokinetic Prediction

In silico methods are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govnih.gov These computational models allow for early-stage assessment of a compound's pharmacokinetic profile, helping to identify potential liabilities before costly synthesis and experimental testing. jonuns.com Various software platforms, such as Molsoft, SwissADME, and pkCSM, are employed to predict these properties based on the molecule's structure. nih.govjonuns.com

Absorption and Distribution Potential

The absorption and distribution of a drug molecule determine its ability to reach the systemic circulation and its target tissues. Computational models predict these properties by calculating key physicochemical descriptors.

Lipinski's Rule of Five: This rule provides a guideline for predicting good oral bioavailability. It assesses parameters such as molecular weight (MW < 500), lipophilicity (log P < 5), number of hydrogen bond donors (HBD < 5), and number of hydrogen bond acceptors (HBA < 10). nih.govnih.gov Derivatives of the N-(4-sulfamoylphenyl)benzamide scaffold have been predicted to comply with Lipinski's rule, suggesting good potential for oral absorption. nih.gov

Topological Polar Surface Area (TPSA): TPSA is a descriptor used to predict drug transport properties. Compounds with a TPSA of less than 140 Ų are generally predicted to have good oral bioavailability. nih.gov The percentage of absorption (%ABS) can be estimated using formulas derived from TPSA. nih.gov

Rotatable Bonds: The number of rotatable bonds influences conformational flexibility and is also related to bioavailability. A count of 10 or fewer is generally considered favorable. nih.gov

| Property | Predicted Range/Value | Implication |

|---|---|---|

| Molecular Weight (MW) | 423.49 – 484.93 | Obeys Lipinski's rule (<500) |

| log P | 3.24 – 4.64 | Obeys Lipinski's rule (<5) |

| Hydrogen Bond Donors (HBD) | 1 | Obeys Lipinski's rule (<5) |

| Hydrogen Bond Acceptors (HBA) | 5 – 6 | Obeys Lipinski's rule (<10) |

| Topological Polar Surface Area (TPSA) | 101.3 – 104.80 Ų | Good oral absorption potential (<140 Ų) |

| Number of Rotatable Bonds | 7 – 8 | Good oral bioavailability (≤10) |

| Percentage Absorption (%ABS) | 70.69% – 73.87% | Good permeability and absorption |

Metabolic Stability and Metabolite Prediction

The metabolism of xenobiotics is primarily carried out by the Cytochrome P450 (CYP) family of enzymes. nih.gov Predicting a compound's metabolic fate is crucial, as metabolism can lead to inactivation, activation, or the formation of toxic byproducts. In silico tools have been developed to predict which parts of a molecule are most likely to be metabolized (Sites of Metabolism, or SoM) and the structures of the resulting metabolites. nih.govfrontiersin.org

Software suites like CyProduct and BioTransformer use machine learning and rule-based approaches to predict the metabolic byproducts for specific human CYP450 isoforms. frontiersin.orgnih.gov These tools analyze the substrate molecule to identify reactive bonds, a concept known as the "Bond of Metabolism" (BoM), to predict the transformations that are likely to occur. nih.gov For a molecule like 4-fluoro-N-(4-sulfamoylphenyl)benzamide, these programs would assess the likelihood of reactions such as hydroxylation of the aromatic rings or N-dealkylation, catalyzed by various CYP enzymes. The output typically includes a list of potential metabolites, often ranked by likelihood. frontiersin.org

Excretion Pathway Modeling

Computational modeling of excretion pathways aims to predict how a compound and its metabolites are eliminated from the body, primarily through renal or biliary routes. While direct prediction of excretion pathways is a complex area, ADME prediction software can provide indicators of the likely route. For example, properties like water solubility, molecular weight, and polarity, which are calculated in standard ADMET profiles, can suggest a tendency for renal clearance (for smaller, more polar compounds) or biliary excretion. The pkCSM program is one tool that can be used to predict pharmacokinetic properties, which would include parameters related to clearance. jonuns.com

De Novo Drug Design and Virtual Screening Based on 4-fluoro-N-(4-sulfamoylphenyl)benzamide Scaffold

The core structure of 4-fluoro-N-(4-sulfamoylphenyl)benzamide serves as a valuable research scaffold for the discovery of new therapeutic agents. A scaffold is a central chemical structure that can be systematically modified to create a library of related compounds with diverse biological activities. The benzamide and sulfonamide moieties are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of approved drugs.

Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a biological target to identify those that are most likely to bind. The 4-fluoro-N-(4-sulfamoylphenyl)benzamide scaffold can be used as a query to search for commercially or synthetically accessible molecules with similar features for a specific therapeutic purpose.

De Novo Drug Design: This approach involves building novel molecules from scratch or by modifying an existing scaffold. Based on the structure of 4-fluoro-N-(4-sulfamoylphenyl)benzamide and its interactions with a target (elucidated through docking or MD simulations), new functional groups can be added or existing ones modified to improve potency, selectivity, or pharmacokinetic properties. For example, research on related scaffolds has involved creating derivatives with different hydrophobic or hydrophilic groups to enhance activity against targets like carbonic anhydrases. nih.gov The synthesis of such novel derivatives is often guided by computational predictions, creating a synergistic cycle of design, synthesis, and testing. nih.gov

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, beginning with the identification of low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target. numberanalytics.comdrughunter.com These fragments serve as foundational building blocks that can be elaborated into more potent, drug-like molecules through various optimization strategies. numberanalytics.comdrughunter.com The core principle of FBDD is that small molecules can explore chemical space more effectively and form high-quality interactions with a target protein. drughunter.com

For a molecule like 4-fluoro-N-(4-sulfamoylphenyl)benzamide, an FBDD campaign would hypothetically involve its deconstruction into constituent fragments. The primary fragments would be the 4-fluorobenzoyl moiety and the 4-aminobenzenesulfonamide moiety. These fragments align with the "Rule of Three," a set of guidelines used to define a good fragment, which suggests a molecular weight under 300 Daltons, a maximum of 3 hydrogen bond donors and acceptors, and a calculated logP (cLogP) not exceeding 3. numberanalytics.com

A hypothetical fragment library designed to explore the chemical space around 4-fluoro-N-(4-sulfamoylphenyl)benzamide would include these core structures and their close analogs. The properties of these representative fragments are outlined below.

| Property | 4-aminobenzenesulfonamide Fragment | 4-fluorobenzoic acid Fragment |

| Molecular Weight (Da) | 172.19 | 140.11 |

| Hydrogen Bond Donors | 2 (amine and sulfonamide) | 1 (carboxylic acid) |

| Hydrogen Bond Acceptors | 3 (sulfonamide oxygens, amine) | 2 (carbonyl oxygen, fluorine) |

| cLogP | ~0.5 | ~1.8 |

| Target Class Example | Carbonic Anhydrases nih.gov | Various enzymes and receptors |

This table is generated based on the principles of FBDD and the known properties of the chemical moieties.

The initial phase of an FBDD project involves screening a library of such fragments against a target protein. drughunter.com Highly sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are employed to detect these weak binding events. drughunter.comnih.gov For instance, a study on carbonic anhydrase inhibitors successfully used fragment screening to identify novel chemotypes. mdpi.com

Once fragment hits are identified and their binding modes confirmed, typically by X-ray crystallography, they are optimized to improve potency. Two primary strategies for this are fragment growing and fragment linking. numberanalytics.comresearchgate.net

Fragment Growing : This approach involves extending a single confirmed fragment by adding chemical substituents to explore adjacent pockets in the binding site. drughunter.com For example, the 4-aminobenzenesulfonamide fragment, if found to bind to a target like carbonic anhydrase, could be "grown" by adding different functionalities to the aromatic ring or the amine group to enhance its interactions and affinity. nih.gov

Fragment Linking : This strategy is used when two different fragments are found to bind to adjacent sites on the protein target. researchgate.net A chemical linker is designed to connect the two fragments into a single, more potent molecule. dovepress.com If the 4-aminobenzenesulfonamide and 4-fluorobenzoyl fragments were identified to bind in proximity within a target's active site, a linking strategy would aim to recreate the parent molecule or a more optimized version, theoretically leading to a significant gain in binding energy. dovepress.com

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening encompasses a suite of computational techniques used to search large libraries of compounds to identify those most likely to bind to a drug target. These methods are broadly categorized as either ligand-based or structure-based.

Ligand-Based Virtual Screening (LBVS)

LBVS methods utilize the knowledge of molecules known to be active against a specific target to find other compounds with similar properties. dergipark.org.tr This approach is particularly valuable when the three-dimensional structure of the target protein is unknown. dergipark.org.tr

Pharmacophore Modeling : A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule's biological activity. researchgate.net For 4-fluoro-N-(4-sulfamoylphenyl)benzamide, a pharmacophore model would be constructed based on its key chemical features. These include hydrogen bond donors (the sulfonamide and amide N-H groups), hydrogen bond acceptors (the sulfonamide oxygens, amide carbonyl, and fluorine atom), and aromatic rings. nih.gov This model then serves as a 3D query to screen compound databases for molecules that match this spatial arrangement of features. researchgate.net

| Pharmacophore Feature | Hypothetical Geometric Constraints (Relative to Centroid) |

| Aromatic Ring 1 (Fluorophenyl) | Vector and plane definition |

| Aromatic Ring 2 (Sulfamoylphenyl) | Vector and plane definition, specific distance/angle to Ring 1 |

| Hydrogen Bond Donor 1 (Amide N-H) | Location sphere, vector direction |

| Hydrogen Bond Donor 2 (Sulfonamide -NH2) | Location sphere, vector direction |

| Hydrogen Bond Acceptor 1 (Carbonyl O) | Location sphere, vector direction |

| Hydrogen Bond Acceptor 2 (Sulfonamide O) | Location sphere, vector direction |

| Hydrogen Bond Acceptor 3 (Sulfonamide O) | Location sphere, vector direction |

This table illustrates a hypothetical pharmacophore model derived from the structure of 4-fluoro-N-(4-sulfamoylphenyl)benzamide.

3D-Quantitative Structure-Activity Relationship (3D-QSAR) : This method builds a statistical model that correlates the 3D properties (e.g., steric and electrostatic fields) of a set of molecules with their biological activities. walshmedicalmedia.com For a series of analogs of 4-fluoro-N-(4-sulfamoylphenyl)benzamide, a 3D-QSAR model could be developed to predict the activity of newly designed compounds, thereby guiding their synthesis and optimization. researchgate.net The models generate contour maps that highlight regions where, for example, bulky groups or positive charges would be favorable or unfavorable for activity. mdpi.com

Structure-Based Virtual Screening (SBVS)

SBVS relies on the 3D structure of the target macromolecule, which can be determined through methods like X-ray crystallography or NMR spectroscopy. bioinformaticsreview.com

Molecular Docking : This is a primary tool in SBVS that predicts the preferred orientation of a ligand when bound to a target protein. bioinformaticsreview.com Software like AutoDock is commonly used for this purpose. researchgate.net In a hypothetical scenario where 4-fluoro-N-(4-sulfamoylphenyl)benzamide is docked into the active site of a target protein (e.g., carbonic anhydrase II), the process involves preparing the protein and ligand structures, defining a search space (grid box) around the active site, and running the docking algorithm. youtube.com The results are then scored based on the predicted binding affinity (e.g., binding energy in kcal/mol) and analyzed for key interactions like hydrogen bonds and hydrophobic contacts.

| Docking Parameter | Hypothetical Value/Result |

| Target Protein | Carbonic Anhydrase II (Human) |

| Docking Software | AutoDock Vina |

| Binding Energy (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | Sulfonamide with Zn2+ cofactor and Thr199; Amide with Gln92 |

| Hydrophobic Interactions | Fluorophenyl ring with Val121, Leu198; Sulfamoylphenyl ring with Phe131 |

| RMSD from crystal pose (Å) | < 2.0 |

This table presents hypothetical molecular docking results for 4-fluoro-N-(4-sulfamoylphenyl)benzamide against a plausible target, carbonic anhydrase II.

Molecular Dynamics (MD) Simulations : Following molecular docking, MD simulations are often performed to provide a more dynamic and realistic view of the protein-ligand complex. nih.gov Using software packages like GROMACS or AMBER, the docked complex is placed in a simulated physiological environment (a box of water molecules and ions). The simulation calculates the movements of every atom over time, allowing for the assessment of the stability of the binding pose and the flexibility of the complex. Key analyses include the root-mean-square deviation (RMSD) of the ligand and protein backbone to check for stability and the analysis of persistent interactions over the simulation time.

| MD Simulation Parameter | Typical Setting |

| Software Suite | GROMACS |

| Force Field | CHARMM36 |

| System Setup | Complex solvated in a cubic box with TIP3P water |

| Ion Concentration | 0.15 M NaCl (to neutralize the system) |

| Simulation Time | 100 nanoseconds (ns) |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |

| Analysis | RMSD, RMSF, Hydrogen Bond Analysis |

This table outlines a typical setup for a molecular dynamics simulation of a protein-ligand complex.

Preclinical Pharmacological Evaluation of 4 Fluoro N 4 Sulfamoylphenyl Benzamide

In Vitro Pharmacodynamic Studies in Relevant Biological Systems

In vitro studies are fundamental to determining a compound's biological activity at the cellular and molecular level. These assays provide initial insights into potential therapeutic applications and mechanisms of action.

A thorough review of published scientific literature did not yield specific data regarding the antiproliferative or cytotoxic activity of 4-fluoro-N-(4-sulfamoylphenyl)benzamide in cancer cell lines. While various benzamide (B126) derivatives have been investigated for their potential as anticancer agents, dedicated studies detailing the effects of this specific compound on cancer cell proliferation, including IC50 values, have not been reported in the available literature.

Phenotypic screening is employed to discover a compound's activity in the context of a whole organism or cell-based disease model. Despite the known antimicrobial activities of other sulfonamide-containing compounds, a comprehensive search for phenotypic screening data for 4-fluoro-N-(4-sulfamoylphenyl)benzamide did not uncover any studies detailing its potential antifungal, antiviral, or anti-tubercular properties.

Investigations into how a compound modulates specific biochemical pathways in primary cells are crucial for understanding its mechanism of action. At present, there is no available research in the scientific literature that describes the effects of 4-fluoro-N-(4-sulfamoylphenyl)benzamide on any specific biochemical pathways or signaling cascades within primary cell models.

Preclinical Pharmacokinetic Profiles in Animal Species

Systemic Exposure and Tissue Distribution in Animal Models

There is currently no publicly available information regarding the systemic exposure and tissue distribution of 4-fluoro-N-(4-sulfamoylphenyl)benzamide in animal models. Detailed pharmacokinetic studies outlining parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) have not been reported in the reviewed literature. Similarly, data on the distribution of the compound into various tissues and organs following administration are not available.

Metabolic Fate and Metabolite Identification in Preclinical Species

Information on the metabolic fate and the identification of metabolites of 4-fluoro-N-(4-sulfamoylphenyl)benzamide in preclinical species is not available in the public domain. Studies detailing the biotransformation pathways, including phase I and phase II metabolic reactions, and the structural elucidation of any resulting metabolites have not been published.

Bioavailability Assessment in Animal Studies

There is no publicly available data from animal studies to assess the bioavailability of 4-fluoro-N-(4-sulfamoylphenyl)benzamide. The fraction of the administered dose that reaches the systemic circulation unchanged (F%) has not been reported for any preclinical species.

Challenges and Future Directions in Research on 4 Fluoro N 4 Sulfamoylphenyl Benzamide

Addressing Selectivity and Specificity Issues

A significant hurdle in the development of 4-fluoro-N-(4-sulfamoylphenyl)benzamide and related sulfamoylbenzamides is achieving a high degree of selectivity and specificity for the intended biological target. The sulfonamide group is a well-known pharmacophore that can interact with a broad range of enzymes, most notably carbonic anhydrases (CAs). acs.orgnih.gov This promiscuity can lead to off-target effects and potential toxicities.

Future research must focus on strategies to enhance selectivity. This includes the systematic exploration of the structure-activity relationship (SAR) to understand how modifications to both the benzamide (B126) and sulfamoylphenyl rings influence binding to different protein isoforms. For instance, introducing various substituents on the aromatic sulfonamide ring can target unique residues in the active site of different CA isozymes, which can modulate the affinity and selectivity profile. acs.org A detailed understanding of the protein-ligand recognition process is crucial for the rational design of more selective compounds. acs.org

Key Research Questions for Improving Selectivity:

How do different substitution patterns on the benzoyl ring affect binding affinity and selectivity for the primary target versus off-targets?

Can the introduction of specific functional groups on the sulfonamide moiety minimize interactions with ubiquitous enzymes like carbonic anhydrases?

What are the three-dimensional structural requirements of the target's binding pocket that can be exploited to design more specific ligands?

Strategies for Enhancing Translational Potential in Preclinical Settings

The successful translation of a promising compound from the laboratory to clinical application is a complex process fraught with challenges. For 4-fluoro-N-(4-sulfamoylphenyl)benzamide, enhancing its translational potential requires a robust preclinical development strategy. This involves the use of relevant animal models of disease that can accurately predict efficacy in humans.

For example, a related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), has been investigated in murine models of acute and diabetic neuropathic pain. nih.govnih.gov These studies provide a framework for evaluating the potential analgesic and antiallodynic effects of 4-fluoro-N-(4-sulfamoylphenyl)benzamide. Future preclinical studies should employ a battery of well-validated animal models to comprehensively assess the compound's efficacy across different disease contexts. Furthermore, pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which is critical for determining its druggability.

Strategies for Preclinical Advancement:

Utilization of transgenic animal models that better recapitulate human disease pathology.

In-depth PK/PD modeling to establish a clear relationship between dose, exposure, and therapeutic effect.

Early assessment of potential drug-drug interactions and metabolic liabilities.

Integration of Advanced Omics Technologies for Systems-Level Understanding

A deeper, systems-level understanding of the mechanism of action of 4-fluoro-N-(4-sulfamoylphenyl)benzamide is crucial for its development. The integration of advanced "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive view of the compound's effects on cellular pathways and networks.

Genomic profiling can help identify genetic markers that correlate with response or resistance to the compound. nih.govresearchgate.net Proteomics, particularly chemoproteomics, can be employed to identify the direct and indirect protein targets of the compound within the cellular proteome. nih.govnih.govnih.goveuropeanreview.orgyoutube.com This approach can uncover novel mechanisms of action and potential off-target interactions. nih.govnih.goveuropeanreview.org Metabolomics can reveal changes in cellular metabolism induced by the compound, offering insights into its functional consequences. The use of multi-omics approaches could be particularly powerful for developing novel antimicrobials and overcoming resistance. nih.gov

Table 1: Application of Omics Technologies in Sulfonamide Research

| Omics Technology | Application in Sulfonamide Research | Potential Insights for 4-fluoro-N-(4-sulfamoylphenyl)benzamide |

|---|---|---|

| Genomics | Identification of mutations in drug targets that confer resistance. nih.gov | Understanding potential resistance mechanisms and identifying patient populations likely to respond. |

| Proteomics | Unbiased identification of protein targets and off-targets. nih.govnih.govyoutube.com | Elucidating the full mechanism of action and predicting potential side effects. |

| Metabolomics | Characterizing the metabolic pathways affected by drug treatment. | Revealing the functional impact of the compound on cellular physiology. |

Exploration of Novel Combinatorial Approaches with Existing Modalities

To enhance therapeutic efficacy and overcome potential resistance, the exploration of combinatorial approaches with existing drugs is a promising strategy. The synergistic effects of combining sulfonamides with other agents have been documented. A classic example is the combination of sulfonamides with trimethoprim, which targets a different step in the folate biosynthesis pathway, leading to a potent antibacterial effect. nih.gov

For 4-fluoro-N-(4-sulfamoylphenyl)benzamide, future research should investigate its potential for synergistic interactions with other therapeutic agents relevant to its intended indication. For example, if developed as an anticancer agent, it could be combined with chemotherapy, targeted therapies, or immunotherapies. The rationale for such combinations should be based on a mechanistic understanding of the compound's action and the pathways it modulates. Examining drug synergy between plant-derived bioactive compounds and pharmaceuticals also presents innovative potential. wikipedia.org

Potential Combination Strategies:

Combination with drugs that target parallel or downstream pathways to achieve a multi-pronged therapeutic attack.

Use in conjunction with agents that can overcome known resistance mechanisms to the sulfonamide class of drugs.

Exploration of synergistic effects with non-pharmacological modalities such as radiation therapy in cancer treatment.

Development of Next-Generation Analogs with Improved Profiles

The chemical scaffold of 4-fluoro-N-(4-sulfamoylphenyl)benzamide offers ample opportunities for the design and synthesis of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-based drug design, guided by the crystal structures of the target protein in complex with the lead compound, can inform the rational design of new derivatives. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the molecule and evaluating the impact on biological activity, researchers can identify key structural features that govern its therapeutic effects. acs.org For example, modifications to the linker between the benzamide and sulfamoylphenyl moieties could optimize the compound's conformational flexibility and binding affinity. The introduction of a fluorine atom can suppress disorder in benzamide crystals. acs.org

Table 2: Illustrative SAR of a Related Sulfonamide Series

| Compound Modification | Effect on Activity | Rationale for Future Design |

|---|---|---|

| Bulky C-6 Substituent | Decreased potency acs.org | Smaller, more acidic groups at this position may be favorable. |

| N-pivaloyl Analogues | Sub-micromolar activity youtube.com | Bulky, non-polar substituents on a terminal nitrogen may be beneficial. |

| 4-Fluorophenoxy Substitution | No significant change in some cases youtube.com | The impact of halogen substitution needs to be evaluated on a case-by-case basis. |

Identification of Novel Biological Targets through Phenotypic Screening

While target-based drug discovery has been a dominant paradigm, phenotypic screening has re-emerged as a powerful approach for identifying compounds with novel mechanisms of action. nih.govnih.govpharmafeatures.com Phenotypic screens assess the effect of a compound on a cellular or organismal phenotype without a priori knowledge of its molecular target. nih.govnih.gov This unbiased approach can lead to the discovery of first-in-class drugs. nih.gov

For 4-fluoro-N-(4-sulfamoylphenyl)benzamide, a phenotypic screening campaign could be designed to identify novel therapeutic indications. If a desirable phenotype is observed, the subsequent challenge is target deconvolution – identifying the specific protein(s) responsible for the compound's activity. drughunter.com Techniques such as affinity chromatography, expression cloning, and chemoproteomics are employed for this purpose. nih.goveuropeanreview.orgcriver.comresearchgate.net

Key Steps in Phenotypic Screening and Target Identification:

Assay Development: Design a cell-based or organism-based assay that recapitulates a disease-relevant phenotype.

High-Throughput Screening: Screen a library of compounds, including 4-fluoro-N-(4-sulfamoylphenyl)benzamide and its analogs.

Hit Validation: Confirm the activity of the initial hits and perform preliminary SAR studies.

Target Deconvolution: Employ methods like chemoproteomics to identify the molecular target(s) of the validated hits. nih.govnih.goveuropeanreview.orgcriver.comresearchgate.net

Target Validation: Confirm that modulation of the identified target is responsible for the observed phenotype.

Development of Advanced Analytical Techniques for Comprehensive Compound Characterization

The comprehensive characterization of 4-fluoro-N-(4-sulfamoylphenyl)benzamide and its analogs requires the use of advanced analytical techniques. The presence of a fluorine atom and the potential for isomeric forms necessitate sophisticated methods for structural elucidation and purity assessment.

Mass spectrometry (MS) is a cornerstone for molecular weight determination and fragmentation analysis. Advanced MS techniques can be used to differentiate positional isomers, which may have very similar fragmentation patterns. nih.govsci-hub.rufigshare.comrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure elucidation. nih.govnih.gov One-dimensional and two-dimensional NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. nih.govnih.gov Given the fluorine atom, 19F NMR can be a particularly powerful tool for structural analysis. dcu.ie

Table 3: Advanced Analytical Techniques for Characterization

| Analytical Technique | Application for 4-fluoro-N-(4-sulfamoylphenyl)benzamide |

|---|---|